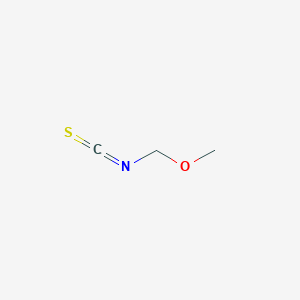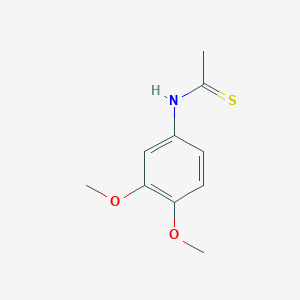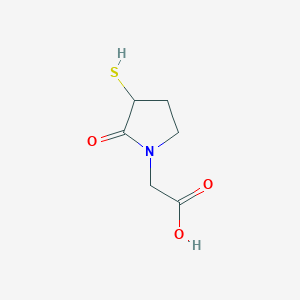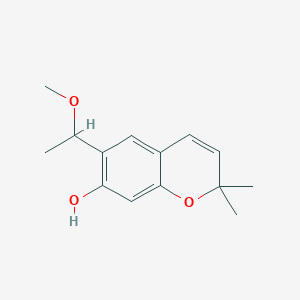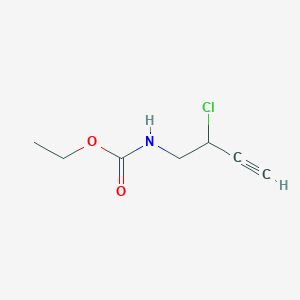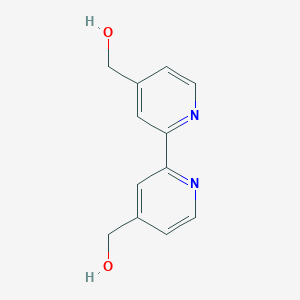
4,4'-Bis(hydroxyméthyl)-2,2'-bipyridine
Vue d'ensemble
Description
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine, commonly known as BHMB, is an organic compound used in various scientific research applications. It is a type of heterocyclic compound, which is made up of two pyridine rings joined together by two methylene bridges. BHMB is a colorless, odorless, crystalline solid with a melting point of 174-177°C and a boiling point of 289-290°C. It is soluble in methanol and ethanol and slightly soluble in water. BHMB has a wide range of applications in organic and inorganic chemistry, such as catalysis, ligand exchange, and coordination chemistry.
Applications De Recherche Scientifique
Synthèse des oxazolines
Le composé est utilisé dans la synthèse des oxazolines, qui sont des composés hétérocycliques que l'on trouve dans de nombreux produits naturels bioactifs et médicaments . Les oxazolines ont une faible réactivité envers les nucléophiles, les radicaux, les agents oxydants et les acides, et sont utilisées dans des applications nécessitant une résistance chimique élevée .
Précurseur d'acides aminés bihétérocycliques
La 4,4’-Bis(hydroxyméthyl)-2,2’-bipyridine est un précurseur oxazolinique d'acides aminés bihétérocycliques . Ces acides aminés sont importants dans le développement de nouveaux médicaments et traitements.
Catalyse asymétrique
Les oxazolines, synthétisées à partir de la 4,4’-Bis(hydroxyméthyl)-2,2’-bipyridine, sont largement utilisées comme liants en catalyse asymétrique . C'est un type de catalyse dans lequel un catalyseur chiral dirige la formation d'un composé chiral dans une synthèse asymétrique ou stéréosélective.
Blocs de construction monomères
Le composé est utilisé dans la synthèse de blocs de construction monomères . Ces blocs de construction sont essentiels dans la création de polymères et d'autres structures chimiques à grande échelle.
Ligands dans les réactions de couplage croisé
La 4,4’-Bis(hydroxyméthyl)-2,2’-bipyridine est utilisée dans la synthèse de ligands utilisés dans les réactions de couplage croisé . Ces réactions sont importantes dans la formation de liaisons carbone-carbone en chimie organique.
Agents antibactériens
Le composé est utilisé dans la synthèse d'agents antibactériens à base d'oxazolidin-2-one . Ces agents ont un mécanisme d'action unique et gagnent en popularité sur le marché pharmaceutique .
Propriétés
IUPAC Name |
[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXGRDMHWYLJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457260 | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109073-77-0 | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
